Enhanced Acidity Drives Nucleophilic Reactivity: pKa 3.92 vs. Meldrum's Acid
5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione exhibits significantly enhanced acidity compared to its parent compound, Meldrum's acid. The calculated pKa of the target compound is 3.92 [1], whereas the experimentally determined pKa of unsubstituted Meldrum's acid is 4.97 [2]. This increased acidity, driven by stabilization of the resulting enolate, directly impacts its efficiency as a nucleophile and its ability to undergo base-catalyzed transformations under milder conditions.
| Evidence Dimension | Acidity (pKa) |
|---|---|
| Target Compound Data | 3.92 |
| Comparator Or Baseline | Meldrum's acid (pKa = 4.97) |
| Quantified Difference | ΔpKa = 1.05 (approximately 11-fold increase in Ka) |
| Conditions | Calculated (JChem) vs. experimental aqueous value |
Why This Matters
The higher acidity allows for more complete enolate formation under milder basic conditions, which is critical for applications where sensitive functional groups are present or where reaction selectivity is paramount.
- [1] Calculated properties for 5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione from Chembase. View Source
- [2] Meldrum's acid pKa value as reported in multiple authoritative sources (e.g., Thieme Science of Synthesis). View Source
